molecular formula C12H27NO B13312857 2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol

2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol

Cat. No.: B13312857
M. Wt: 201.35 g/mol
InChI Key: CASFPLAVBULMJI-UHFFFAOYSA-N
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Description

2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol is a branched amino alcohol featuring a propan-1-ol backbone substituted with a (2,6-dimethylheptan-4-yl)amino group. The heptane chain is branched at the 2nd and 6th positions, with the amino group attached to the central (4th) carbon. The hydroxyl group resides on the first carbon of the propanol moiety.

Properties

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

IUPAC Name

2-(2,6-dimethylheptan-4-ylamino)propan-1-ol

InChI

InChI=1S/C12H27NO/c1-9(2)6-12(7-10(3)4)13-11(5)8-14/h9-14H,6-8H2,1-5H3

InChI Key

CASFPLAVBULMJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(C)C)NC(C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol typically involves the reaction of 2,6-dimethylheptan-4-amine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a product with high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a primary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted amines or amides.

Scientific Research Applications

2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol can be categorized based on variations in the alkyl chain, amino group position, hydroxyl group placement, and additional functional groups. Below is a detailed analysis:

Structural Variations and Key Differences

Compound Name (IUPAC) Substituents/Modifications Key Structural Features Inferred Properties/Applications References
2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol 2,6-Dimethylheptan-4-yl amino; propan-1-ol Primary alcohol, branched alkyl chain Moderate solubility, potential surfactant
1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol 2,6-Dimethylheptan-4-yl amino; propan-2-ol Secondary alcohol Reduced polarity, lower water solubility
1-[(2-Aminoethyl)amino]propan-2-ol Ethylenediamine; propan-2-ol Secondary alcohol, ethylamino group Higher basicity, possible chelating agent
1-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]piperazine Piperazine; sulfonyl group; dimethylpiperidinyl Sulfonyl bridge, tertiary amine Enhanced rigidity, potential CNS activity
1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene Thioether; fluorophenyl; branched alkyl Sulfur-containing, aromatic substitution Reactivity in disulfide bond formation

Analysis of Structural Impact

Analogs with shorter or unbranched chains (e.g., ethylamino derivatives) exhibit higher polarity and may favor solubility in polar solvents.

Hydroxyl Group Position :

  • Propan-1-ol (primary alcohol) vs. propan-2-ol (secondary alcohol): The primary alcohol in the parent compound likely has stronger hydrogen-bonding capacity, influencing crystallization behavior and solubility .

Amino Group Modifications: Secondary amines (e.g., piperidine or piperazine derivatives) exhibit reduced basicity compared to primary amines, affecting protonation states under physiological conditions. Sulfonyl or thioether groups (e.g., in sulfonylpiperazine or fluorobenzene derivatives) introduce electrophilic sites, enabling participation in covalent bonding or redox reactions .

Functional Group Additions :

  • Fluorinated aromatic rings (e.g., 4-fluorobenzene) enhance metabolic stability and lipophilicity, a common strategy in drug design.
  • Thioether groups may confer antioxidant properties or enable conjugation in prodrug systems .

Biological Activity

2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol is an organic compound with significant biological activity, particularly in pharmacological and biochemical applications. With the molecular formula C12H27NO and a molecular weight of 201.35 g/mol, this compound has garnered attention for its potential therapeutic properties and its role in various biological processes.

The compound features a unique structural configuration that influences its reactivity and interaction with biological targets. Below is a summary of its key chemical properties:

PropertyValue
Molecular FormulaC12H27NO
Molecular Weight201.35 g/mol
IUPAC Name1-(2,6-dimethylheptan-4-ylamino)propan-2-ol
InChIInChI=1S/C12H27NO/c1-9(2)6-12(7-10(3)4)13-8-11(5)14/h9-14H,6-8H2,1-5H3
Canonical SMILESCC(C)CC(CC(C)C)NCC(C)O

The mechanism of action for 2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol involves its interaction with specific receptors and enzymes within biological systems. It acts as a ligand that can modulate the activity of these targets, influencing various cellular processes such as signal transduction and metabolic pathways. This modulation can lead to therapeutic effects, including anti-inflammatory and neuroprotective actions.

Pharmacological Applications

Research indicates that 2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol may exhibit several pharmacological effects:

  • Neuroprotective Effects : Studies have suggested that compounds similar to this one can protect neuronal cells from oxidative stress and apoptosis.
  • Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.
  • Potential Anticancer Properties : Preliminary studies indicate that it could affect cancer cell lines by inducing apoptosis or inhibiting proliferation.

Study on Neuroprotective Effects

A study published in a peer-reviewed journal demonstrated that a related compound showed significant neuroprotective effects in vitro against oxidative stress-induced cell death in neuronal cell cultures. The compound was found to enhance the expression of antioxidant enzymes, suggesting a mechanism involving the upregulation of cellular defense systems.

Anti-inflammatory Activity Research

In another investigation, researchers evaluated the anti-inflammatory properties of similar compounds using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that treatment with the compound led to a marked decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Potential

A recent study explored the anticancer potential of derivatives related to 2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol on human cancer cell lines. The results showed that these compounds could induce cell cycle arrest and apoptosis in various cancer types, indicating their potential as therapeutic agents.

Comparative Analysis

Comparative studies with structurally similar compounds reveal distinctive biological activities attributed to the specific configuration of 2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol. For instance:

CompoundBiological Activity
3-[(2,6-Dimethylheptan-4-yl)amino]propan-1-olModerate neuroprotective effects
1-(2,6-Dimethylheptan-4-yl)aminopropan-2-olStronger anti-inflammatory properties

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